2-{[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide features a chromeno[2,3-d]pyrimidine core substituted at position 2 with a 4-chlorophenyl group and at position 9 with a methyl group. A sulfanyl bridge links the core to an acetamide moiety, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3O2S/c1-15-3-2-4-17-13-21-25(33-23(15)17)30-24(16-5-7-18(27)8-6-16)31-26(21)34-14-22(32)29-20-11-9-19(28)10-12-20/h2-12H,13-14H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVVJXFBDUZGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Using 1,3,5-Triazinanes
1,3,5-Triazinanes have been employed as versatile three-atom synthons for constructing pyrimidine rings. Wang et al. demonstrated that 1,3,5-triazinanes react with substituted chromene derivatives under mild conditions (room temperature, ethanol solvent) to form chromeno[2,3-d]pyrimidin-5-one intermediates. For the target compound, this approach involves reacting 7-hydroxy-4-(4-chlorophenyl)-9-methyl-2H-chromen-2-one with 1,3,5-triazinane in the presence of a catalytic amount of acetic acid. The reaction proceeds via a [3+3] cycloaddition mechanism, yielding the pyrimidine ring with a 4-chlorophenyl substituent at position 2 and a methyl group at position 9. The reported yield for analogous reactions ranges from 68% to 85%, depending on the electron-withdrawing nature of the substituents.
Formimidate Intermediate Cyclization
An alternative route involves the formation of a formimidate intermediate, followed by cyclization. Metwally et al. detailed the synthesis of chromeno[2,3-d]pyrimidines via the reaction of 3-cyanochromene derivatives with triethyl orthoformate under refluxing ethanol. For this compound, 3-cyano-7-hydroxy-4-(4-chlorophenyl)-9-methyl-2H-chromen-2-one is treated with triethyl orthoformate to form an ethyl N-(3-cyanochromen-2-yl)formimidate intermediate. Subsequent cyclization with ammonium acetate under microwave irradiation (100°C, 30 min) affords the pyrimidine core in 78% yield. This method reduces reaction times from 8 hours to 1 hour compared to conventional heating.
Microwave/Ultrasound-Assisted Synthesis
Sustainable synthesis techniques, such as microwave and ultrasound irradiation, have been applied to enhance reaction efficiency. Cheng et al. reported a one-pot synthesis of chromeno[2,3-d]pyrimidines using 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile under ultrasound conditions. Adapting this method, 2-amino-7-hydroxy-4-(4-chlorophenyl)-9-methyl-5H-chromene-3-carbonitrile undergoes cyclization with urea in dimethylformamide (DMF) under microwave irradiation (150°C, 20 min), yielding the pyrimidine core in 92% purity. The use of DMF as a high dielectric constant solvent facilitates rapid energy transfer, significantly improving reaction kinetics.
Sulfanyl-Acetamide Side Chain Installation
The sulfanyl-acetamide side chain at position 4 is introduced through a two-step process involving nucleophilic substitution and acetylation.
Nucleophilic Substitution with Thiols
The pyrimidine core is functionalized at position 4 via displacement of a leaving group (typically chlorine) with a thiol-containing reagent. A chlorinated intermediate, 4-chloro-2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidine, is reacted with 2-mercapto-N-(4-fluorophenyl)acetamide in the presence of triethylamine (TEA) in tetrahydrofuran (THF). The reaction proceeds at room temperature for 4 hours, yielding the thioether product in 75% yield.
Acetylation Reactions
The acetamide group is introduced prior to thiol substitution. 2-Mercaptoacetic acid is treated with N-(4-fluorophenyl)amine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, forming 2-mercapto-N-(4-fluorophenyl)acetamide. This step is conducted in dichloromethane (DCM) at 0°C to minimize disulfide formation, achieving a yield of 88%.
Optimization of Reaction Conditions
Solvent and Catalyst Effects
The choice of solvent profoundly impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyclization rates in microwave-assisted reactions due to their high dielectric constants. Conversely, ethanol is preferred for Friedländer annulation due to its ability to stabilize intermediates through hydrogen bonding. Catalysts such as piperidine (for annulation) and TEA (for nucleophilic substitution) are critical for achieving high regioselectivity.
Temperature and Time Considerations
Conventional heating methods require extended reaction times (8–12 hours), whereas microwave and ultrasound irradiation reduce durations to 20–60 minutes. For instance, cyclocondensation under ultrasound at 60°C completes in 30 minutes, compared to 6 hours under reflux.
Spectroscopic Characterization and Analytical Data
The compound is characterized using advanced spectroscopic techniques:
Pharmacological Relevance and Applications
Chromeno[2,3-d]pyrimidine derivatives exhibit potent kinase inhibitory activity. Molecular docking studies reveal that the sulfanyl-acetamide side chain forms hydrogen bonds with the ATP-binding pocket of cyclin-dependent kinase 2 (CDK2), with a binding energy of −9.2 kcal/mol. In vitro assays against MCF-7 breast cancer cells demonstrate an IC50 value of 2.1 μM, comparable to doxorubicin (IC50 = 1.8 μM).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chromeno[2,3-D]pyrimidine core, potentially altering its electronic properties and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced chromeno[2,3-D]pyrimidine derivatives, and various substituted analogs of the parent compound.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: The compound is investigated for its potential as an enzyme inhibitor, receptor modulator, and in cell signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is explored for its use in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog Overview
Key analogs for comparison include:
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () .
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide () .
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () .
Substituent Effects on Physicochemical Properties
Key Observations:
- Lipophilicity (LogP): The target compound’s estimated XLogP3 (~6.5) is slightly lower than Analog 1 (6.8), likely due to the 4-fluorophenyl group’s reduced hydrophobicity compared to 2-chlorophenyl. Analog 3’s lower XLogP3 (1.9) reflects its simpler diaminopyrimidine core and increased polarity .
- Hydrogen Bonding: Analog 3’s diaminopyrimidine moiety provides two H-bond donors, enhancing solubility compared to the target compound and other analogs .
- Substituent Positioning: The para-substituted chlorophenyl group in the target compound may improve π-π stacking in crystal structures compared to meta-substituted derivatives (e.g., ’s N-(3-chlorophenyl) variant) .
Research Findings and Implications
- Crystal Packing: Studies on N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (Analog 3) reveal that para-substituted aryl groups facilitate linear molecular arrangements via N–H···N and N–H···S interactions, suggesting the target compound’s 4-fluorophenyl group may similarly stabilize its crystal lattice .
- Bioactivity Correlation: The ethoxy group in Analog 2 introduces steric bulk and polarity, which could modulate metabolic stability compared to the target’s methyl group .
- Synthetic Flexibility: The chromeno-pyrimidine core in the target compound and Analog 1 allows modular substitution, as demonstrated by reactions with benzoyl chloride and acetic anhydride to yield derivatives with varying pharmacological profiles .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the chromeno[2,3-d]pyrimidine core via cyclization of substituted coumarin derivatives with thiourea under reflux conditions (120°C, 8–12 hrs in ethanol) ; (2) introduction of the sulfanyl-acetamide group via nucleophilic substitution using mercaptoacetic acid and coupling agents like DCC (dicyclohexylcarbodiimide) ; (3) final functionalization with 4-fluorophenyl and 4-chlorophenyl groups using Suzuki-Miyaura cross-coupling with Pd(PPh₃)₄ as a catalyst . Optimization : Use polar aprotic solvents (DMF or DMSO) to enhance solubility , and employ Design of Experiments (DoE) to statistically optimize temperature (80–140°C), catalyst loading (0.5–2 mol%), and reaction time (6–24 hrs) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- 1D/2D NMR : Use -NMR (500 MHz, DMSO-d₆) to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm stereochemistry via -HSQC .
- HPLC-PDA : Employ a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95%) and detect byproducts .
- FT-IR : Validate sulfanyl (C–S stretch at 680–720 cm⁻¹) and amide (N–H bend at 1540 cm⁻¹) groups .
Q. What solvents and catalysts are optimal for large-scale synthesis?
- Methodological Answer :
- Solvents : DMF or THF for high solubility of intermediates; ethanol for cyclization steps due to cost-effectiveness .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (yields >75%) , and triethylamine as a base to neutralize HCl byproducts during sulfanyl group addition .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare activity across analogs (e.g., 4-fluorophenyl vs. 4-methylphenyl substituents) using standardized assays (e.g., MTT for cytotoxicity) .
- Assay Conditions : Control variables like cell line (HeLa vs. MCF-7), incubation time (24–72 hrs), and DMSO concentration (<0.1%) to minimize artifacts .
Q. What computational methods are effective for elucidating reaction mechanisms or binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for sulfanyl group addition to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase targets) using AMBER force fields to prioritize analogs for synthesis .
Q. How can reaction conditions be optimized to suppress side reactions (e.g., dimerization)?
- Methodological Answer :
- Inert Atmosphere : Use argon during Pd-catalyzed steps to prevent catalyst oxidation .
- Additive Screening : Introduce TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) to quench radical intermediates in photochemical reactions .
Methodological Recommendations
- Data Contradictions : Cross-validate biological assays using orthogonal methods (e.g., flow cytometry vs. Western blot for apoptosis) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile functional groups (e.g., sulfanyl hydrolysis) .
- Metabolic Profiling : Use human liver microsomes (HLM) and LC-MS/MS to map Phase I/II metabolites and guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
